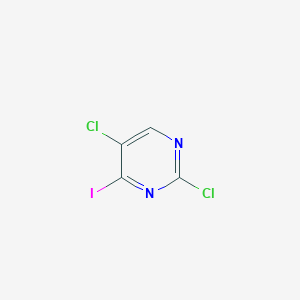
(2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride, commonly known as Bupropion hydrochloride, is an antidepressant drug used to treat major depressive disorder, seasonal affective disorder, and to help people stop smoking. It is a synthetic compound, and its chemical structure is composed of a phenyl ring with a pyrrolidine ring attached to it, as well as a carboxylic acid and hydrochloride group. Bupropion hydrochloride has been widely studied in laboratories to investigate its mechanism of action, biochemical and physiological effects, and its potential use in laboratory experiments. In
作用机制
Bupropion hydrochloride is believed to act as an antidepressant by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition leads to an increase in the amount of these neurotransmitters in the synaptic cleft, which in turn leads to an increase in their activity at the post-synaptic receptors. This increased activity of the neurotransmitters is thought to be responsible for the antidepressant effects of Bupropion hydrochloride.
Biochemical and Physiological Effects
Bupropion hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of the hypothalamic-pituitary-adrenal axis, leading to an increase in cortisol levels. It has also been found to inhibit the reuptake of serotonin, norepinephrine, and dopamine, leading to an increase in their activity at the post-synaptic receptors. Additionally, it has been found to have an anti-inflammatory effect, and to be an effective antidepressant.
实验室实验的优点和局限性
The advantages of using Bupropion hydrochloride in laboratory experiments include its high potency, its ability to modulate the activity of the hypothalamic-pituitary-adrenal axis, and its anti-inflammatory effects. However, there are some limitations to its use in laboratory experiments. These include its potential to cause side effects such as insomnia and nausea, as well as its potential to interact with other drugs.
未来方向
The potential future directions for research on Bupropion hydrochloride include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential use in other therapeutic applications. Additionally, further research could be done to investigate its potential to interact with other drugs, and its potential to cause side effects. Furthermore, research could be done to investigate its potential to be used as an adjunct therapy for other psychiatric disorders, such as anxiety, bipolar disorder, and schizophrenia. Finally, research could be done to investigate its potential to be used as a treatment for other medical conditions, such as chronic pain and addiction.
合成方法
Bupropion hydrochloride is synthesized from 4-methoxyphenylbutyric acid and pyrrolidine through a multi-step process. This process involves an acid-catalyzed condensation reaction between the two starting materials, followed by a reduction reaction to form the pyrrolidine ring, and finally the addition of hydrochloride to form Bupropion hydrochloride.
科学研究应用
Bupropion hydrochloride has been extensively studied in laboratories to investigate its mechanism of action, biochemical and physiological effects, and its potential use in laboratory experiments. It has been found to be a potent inhibitor of the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters involved in the regulation of mood and behavior. It has also been found to have an anticonvulsant effect, and to modulate the activity of the hypothalamic-pituitary-adrenal axis. Additionally, it has been found to have an anti-inflammatory effect, and to be an effective antidepressant.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 4-methoxychalcone.", "Step 2: Reduction of 4-methoxychalcone with sodium borohydride in ethanol to form (2R,5R)-5-(4-methoxyphenyl)pent-4-en-2-ol.", "Step 3: Oxidation of (2R,5R)-5-(4-methoxyphenyl)pent-4-en-2-ol with sodium periodate in water to form (2R,5R)-5-(4-methoxyphenyl)pentane-2,4-dione.", "Step 4: Reduction of (2R,5R)-5-(4-methoxyphenyl)pentane-2,4-dione with sodium borohydride in ethanol to form (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2,4-dione.", "Step 5: Hydrolysis of (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2,4-dione with hydrochloric acid to form (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid.", "Step 6: Formation of (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride by reacting (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid with hydrochloric acid in acetic acid." ] } | |
CAS 编号 |
2309431-58-9 |
产品名称 |
(2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride |
分子式 |
C12H16ClNO3 |
分子量 |
257.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



